Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate
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Overview
Description
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate is a chemical compound that belongs to the class of cyclopropanecarboxylates It is characterized by the presence of a cyclopropane ring, a pyridine ring, and an ethyl ester group
Synthetic Routes and Reaction Conditions:
Corey-Chaykovsky Reaction: This method involves the reaction of a cyclopropanation reagent, such as a sulfonium ylide, with a suitable pyridine derivative to form the cyclopropane ring.
Simmons-Smith Reaction: This reaction uses a dihalocarbenoid, typically generated from diiodomethane and zinc-copper couple, to cyclopropanate a pyridine derivative.
Cross-Coupling Reactions: Suzuki-Miyaura cross-coupling can be employed to couple a pyridine boronic acid with a cyclopropanecarboxylate derivative.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted pyridines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst are used.
Substitution: Nucleophiles like ammonia, amines, and halides are employed, often under acidic or basic conditions.
Major Products Formed:
Oxidation: Pyridine-2-carboxylic acid derivatives, pyridine-2-alcohols, and pyridine-2-ketones.
Reduction: Pyridine-2-ols and pyridine-2-amines.
Substitution: Various substituted pyridines, including halopyridines and alkylpyridines.
Scientific Research Applications
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound is used in the study of biological systems, including enzyme inhibition and receptor binding assays.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting various diseases.
Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate exerts its effects involves interactions with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparison with Similar Compounds
Ethyl 1-(2-chloro-3-pyridinyl)cyclopropanecarboxylate is compared with other similar compounds to highlight its uniqueness:
Ethyl 1-(3-pyridinyl)cyclopropanecarboxylate: Lacks the chlorine substituent, leading to different reactivity and biological activity.
Ethyl 1-(2-chloro-4-pyridinyl)cyclopropanecarboxylate: Different position of the chlorine substituent on the pyridine ring, affecting its chemical properties.
Ethyl 1-(2-chloro-5-pyridinyl)cyclopropanecarboxylate:
These comparisons help in understanding the unique characteristics and potential advantages of this compound over its analogs.
Properties
Molecular Formula |
C11H12ClNO2 |
---|---|
Molecular Weight |
225.67 g/mol |
IUPAC Name |
ethyl 1-(2-chloropyridin-3-yl)cyclopropane-1-carboxylate |
InChI |
InChI=1S/C11H12ClNO2/c1-2-15-10(14)11(5-6-11)8-4-3-7-13-9(8)12/h3-4,7H,2,5-6H2,1H3 |
InChI Key |
DQDVVKLSYLJYLW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CC1)C2=C(N=CC=C2)Cl |
Origin of Product |
United States |
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